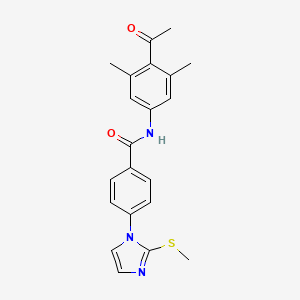![molecular formula C17H16N4O3 B7431020 methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate](/img/structure/B7431020.png)
methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate, also known as AG-1478, is a selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It is a potent and specific inhibitor of the EGFR signaling pathway, which is involved in many cellular processes, including cell proliferation, differentiation, and survival.
作用机制
Methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate inhibits the activity of EGFR by binding to the ATP-binding site of the receptor's tyrosine kinase domain. This prevents the receptor from phosphorylating downstream signaling molecules, which are involved in cell proliferation, differentiation, and survival. By inhibiting EGFR signaling, methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate induces cell cycle arrest and apoptosis in cancer cells. The mechanism of action of methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate has been well-characterized in vitro and in vivo.
Biochemical and Physiological Effects:
methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate has been shown to have a number of biochemical and physiological effects. In cancer cells, methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate inhibits EGFR signaling, leading to decreased cell proliferation and increased apoptosis. In non-cancerous cells, methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate has been shown to affect neuronal differentiation and synaptic plasticity. It has also been shown to modulate the immune response by inhibiting the activation of T cells and macrophages.
实验室实验的优点和局限性
Methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate has several advantages for lab experiments. It is a highly specific inhibitor of EGFR tyrosine kinase, which allows researchers to study the effects of EGFR signaling in a controlled manner. It is also a potent inhibitor, which means that relatively low concentrations of methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate can be used to achieve significant inhibition of EGFR signaling. However, methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate has some limitations. It is not effective against all types of cancer cells, and some cancer cells may develop resistance to methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate over time. In addition, methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate has poor solubility in water, which can make it difficult to use in some experiments.
未来方向
There are several future directions for research on methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate. One area of interest is the development of more potent and selective EGFR inhibitors that can overcome resistance to methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate. Another area of interest is the investigation of the effects of EGFR inhibition on the tumor microenvironment, including immune cells and stromal cells. Finally, the potential use of methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate as a therapeutic agent for cancer and other diseases is an important area of future research.
合成方法
Methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate can be synthesized by reacting 8-methoxyquinazoline-4-amine with 4-bromo-N-(methylcarbamoyl)aniline in the presence of a palladium catalyst. The reaction yields methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate as a white solid with a purity of over 99%. The synthesis method is well-established and has been used by many researchers to produce methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate for their experiments.
科学研究应用
Methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate has been extensively studied in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate has also been used to investigate the role of EGFR signaling in cancer progression and metastasis. In addition, methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate has been used to study the effects of EGFR inhibition on non-cancerous cells, such as neurons and immune cells.
属性
IUPAC Name |
methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-23-14-5-3-4-13-15(14)18-10-19-16(13)20-11-6-8-12(9-7-11)21-17(22)24-2/h3-10H,1-2H3,(H,21,22)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMDTODZOSDFHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=CN=C2NC3=CC=C(C=C3)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[2-[(4-methyl-5-oxo-2-sulfanylideneimidazolidin-1-yl)methyl]phenyl]benzoate](/img/structure/B7430937.png)

![2-[1-hydroxy-1-(4-methoxyphenyl)ethyl]-N-[4-(oxolane-2-carbonylamino)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7430966.png)
![N-[1-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]ethyl]-2-fluoro-5-methyl-4-nitroaniline](/img/structure/B7430974.png)
![1-Benzyl-1-[2-[benzyl(methyl)amino]ethyl]-3-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)urea](/img/structure/B7430989.png)
![[6-[1-Benzyl-3-(4-methylphenyl)pyrazol-4-yl]-4-hydroxy-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinan-5-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7430992.png)
![methyl N-[4-[[1-(2,4-difluorophenyl)-5-methylpyrazol-4-yl]carbamoyl]-3-methylphenyl]carbamate](/img/structure/B7430999.png)
![4-[[4-(4-methylcyclohexyl)-4-oxobutanoyl]amino]-N-(2-methylpropyl)benzamide](/img/structure/B7431010.png)
![Ethyl 4-[[2-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methylsulfamoyl]piperidine-1-carboxylate](/img/structure/B7431012.png)
![4-[[[1-[4-(difluoromethoxy)phenyl]piperidin-4-yl]amino]methyl]-N-ethylbenzamide](/img/structure/B7431017.png)
![[1-[(3-chloro-4-thiomorpholin-4-ylphenyl)carbamoyl]azetidin-3-yl] N,N-dimethylcarbamate](/img/structure/B7431018.png)
![N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-[4-[4-(hydroxymethyl)phenyl]piperidin-1-yl]acetamide](/img/structure/B7431019.png)
![Ethyl 2-[[2-fluoro-4-[[3-fluoro-3-(3-methoxyphenyl)pyrrolidine-1-carbonyl]amino]benzoyl]amino]propanoate](/img/structure/B7431031.png)
![tert-butyl N-[3-[(3-cyclohexylpyrrolidine-1-carbonyl)amino]propoxy]carbamate](/img/structure/B7431036.png)